molecular formula C16H16FNO B11177770 N-benzyl-N-ethyl-4-fluorobenzamide

N-benzyl-N-ethyl-4-fluorobenzamide

Cat. No.: B11177770
M. Wt: 257.30 g/mol
InChI Key: WGWBZFSWMHPPIC-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-fluorobenzamide is a useful research compound. Its molecular formula is C16H16FNO and its molecular weight is 257.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16FNO

Molecular Weight

257.30 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-fluorobenzamide

InChI

InChI=1S/C16H16FNO/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(17)11-9-14/h3-11H,2,12H2,1H3

InChI Key

WGWBZFSWMHPPIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Significance of Fluorinated Benzamides in Advanced Organic Synthesis

The introduction of fluorine into organic molecules, a strategy known as fluorination, is a powerful tool in modern chemistry, and the benzamide (B126) scaffold is no exception. Fluorinated benzamides are a class of compounds that have demonstrated considerable importance in advanced organic synthesis and drug discovery. nih.govmdpi.com

Furthermore, fluorinated benzamides serve as versatile building blocks in the synthesis of more complex molecules. The carbon-fluorine bond is exceptionally strong, providing stability, yet the fluorine atom can also direct chemical reactions to other parts of the molecule, allowing for selective modifications. mdpi.com Researchers have developed numerous synthetic methods to incorporate fluorine into benzamide structures, highlighting the demand for these compounds in creating novel chemical entities with tailored properties. researchgate.netnih.gov The strategic placement of fluorine, as seen in the para-position of N-benzyl-N-ethyl-4-fluorobenzamide, is a common approach to maximize these beneficial effects.

Overview of N Benzyl N Ethyl 4 Fluorobenzamide As a Model Compound for Chemical Investigation

N-benzyl-N-ethyl-4-fluorobenzamide serves as an excellent model compound for detailed chemical investigation. Its structure is complex enough to present interesting chemical features but remains simple enough for systematic study. The compound has a molecular formula of C₁₆H₁₆FNO and a molecular weight of approximately 257.3 g/mol . evitachem.comlookchem.cn

Research indicates that compounds with structural similarities are explored for their potential interactions with enzymes and receptors. evitachem.comontosight.ai For example, docking studies on similar molecules are used to predict binding affinities to macromolecules, offering insights into their mechanisms of action. evitachem.com The presence of the fluorine atom in this compound enhances its lipophilicity, a key factor in how it might interact with biological systems. evitachem.com

The synthesis of this compound itself is a subject of study, often achieved through direct amidation by reacting 4-fluorobenzoic acid with N-ethylbenzylamine using coupling agents. evitachem.com This process allows chemists to refine and optimize synthetic methodologies that can be applied to a broader range of amide compounds.

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₁₆H₁₆FNO
Molecular Weight~257.3 g/mol
Density~1.1 g/cm³
Boiling Point~423.2 °C (Estimated)
Flash Point~195.8 °C (Estimated)
LogP (Partition Coefficient)3.20 (Estimated)

Data sourced from computational estimations. evitachem.com

Scope and Research Trajectories for N Benzyl N Ethyl 4 Fluorobenzamide Studies

Established Synthetic Routes for this compound

Amidation Reactions and Coupling Strategies

Amidation remains a cornerstone of organic synthesis for forming robust amide bonds. The most direct approach to this compound involves the coupling of a 4-fluorobenzoic acid derivative with N-ethylbenzylamine.

One common strategy is the reaction of 4-fluorobenzoyl chloride with N-ethylbenzylamine . This is a straightforward and often high-yielding reaction, typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation of 4-fluorobenzoic acid with N-ethylbenzylamine can be accomplished using a variety of coupling agents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Prominent examples of such coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and uronium-based reagents like O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate (HBTU). nih.govresearchgate.net

Starting Material 1 Starting Material 2 Key Reagents/Conditions Description
4-Fluorobenzoyl chlorideN-EthylbenzylamineBase (e.g., Triethylamine)Acyl chloride reacts directly with the secondary amine.
4-Fluorobenzoic acidN-EthylbenzylamineCoupling Agent (e.g., EDC, HBTU)Carboxylic acid is activated to facilitate amide bond formation.
N-Benzyl-4-fluorobenzamideEthyl iodideBase (e.g., Sodium Hydride), DMFN-alkylation of a pre-formed secondary amide.

Reductive Amination Protocols in Fluorobenzamide Synthesis

Reductive amination offers a powerful alternative for the synthesis of this compound, constructing the crucial C-N bond through the reduction of an iminium ion intermediate. This one-pot procedure is highly valued for its efficiency and mild reaction conditions. organic-chemistry.orgmdpi.com

The standard protocol involves the reaction of an aldehyde, in this case 4-fluorobenzaldehyde (B137897) , with a secondary amine, N-ethylbenzylamine . The initial reaction forms a hemiaminal, which then dehydrates to an iminium ion under weakly acidic conditions (typically pH 4-5). This intermediate is then reduced in situ to the final tertiary amine product. researchgate.netpulsus.com

A key aspect of this method is the choice of reducing agent. Mild hydride reagents are required that selectively reduce the iminium ion in the presence of the starting aldehyde. Common and effective choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) . organic-chemistry.orgresearchgate.net NaBH₃CN is particularly effective because it is less reactive towards carbonyls at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion. researchgate.netpulsus.com

Carbonyl Compound Amine Reducing Agent Key Feature
4-FluorobenzaldehydeN-EthylbenzylamineSodium Cyanoborohydride (NaBH₃CN)Selective reduction of the in situ formed iminium ion. researchgate.net
4-FluorobenzaldehydeN-EthylbenzylamineSodium Triacetoxyborohydride (NaBH(OAc)₃)A less toxic alternative to NaBH₃CN, effective for a wide range of substrates. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly convergent and atom-economical synthetic strategy. The Ugi and Passerini reactions are prominent examples of MCRs used to synthesize complex amide structures. rsc.orgorganic-chemistry.org

A hypothetical Ugi four-component reaction (U-4CR) could be envisioned to construct the core of this compound. This would involve the condensation of 4-fluorobenzaldehyde , benzylamine (B48309) , a carboxylic acid (like formic acid or acetic acid), and an ethyl isocyanide . While this does not directly yield the target molecule, the resulting α-aminoacyl amide product serves as a versatile intermediate that can be chemically modified in subsequent steps. The Ugi reaction is celebrated for its ability to generate diverse molecular scaffolds from readily available starting materials in a single step. rsc.orgorganic-chemistry.org

Similarly, the Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. pulsus.comwikipedia.org For instance, reacting 4-fluorobenzaldehyde , a carboxylic acid, and N-benzyl isocyanide would yield an α-acyloxy-N-benzylamide. Again, this product would require further modification to arrive at the final N-ethylated structure.

Catalytic Systems and Reaction Conditions for this compound Formation

The development of catalytic systems has revolutionized amide synthesis, offering milder reaction conditions, improved selectivity, and greater functional group tolerance compared to classical stoichiometric methods.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, provides powerful methods for forming C-N bonds. Palladium-catalyzed cross-coupling reactions can be employed to synthesize tertiary benzamides from arylboronic esters and carbamoyl (B1232498) chlorides. nih.gov

Nickel catalysis has emerged as a cost-effective and versatile alternative. Nickel-catalyzed amidation can directly couple esters with amines, releasing a volatile alcohol as the only byproduct. researchgate.net For the synthesis of this compound, this could involve the reaction of methyl 4-fluorobenzoate with N-ethylbenzylamine in the presence of a nickel catalyst, such as Ni(cod)₂ with a suitable ligand. rsc.org Nickel catalysts are also effective in the reductive coupling of amides with organozinc reagents and in transamidation reactions, which involve the exchange of an amine on an amide. nih.govacs.org

Catalyst System Substrate 1 Substrate 2 Reaction Type
Palladium(0) complexesOrtho-substituted arylboronic estersCarbamoyl chloridesCross-coupling nih.gov
Nickel(0) complexes (e.g., Ni(cod)₂)Methyl 4-fluorobenzoateN-ethylbenzylamineDirect amidation of esters researchgate.net
Nickel(0) complexesSecondary amides (Boc-activated)Amine nucleophilesTransamidation rsc.org

Organocatalytic and Acid/Base Catalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For benzamide synthesis, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been shown to effectively promote reactions by simultaneously activating both the nucleophile and the electrophile through hydrogen bonding interactions. nih.gov Peptide-based catalysts have also been successfully employed in the enantioselective synthesis of atropisomeric benzamides, demonstrating the potential for precise stereochemical control. acs.org

Acid and base catalysis are fundamental to many of the synthetic routes for this compound.

Base Catalysis: In traditional amidation using acyl chlorides, a stoichiometric amount of a base like triethylamine is essential to scavenge the HCl generated. In the N-alkylation of secondary amides, a strong base like sodium hydride is required to deprotonate the amide nitrogen, making it nucleophilic. researchgate.net

Acid Catalysis: Reductive amination protocols rely on mild acid catalysis to facilitate the formation of the key iminium ion intermediate from the aldehyde and amine, which is then susceptible to reduction. researchgate.netpulsus.com

Precursors and Building Blocks for this compound

The synthesis of the target molecule relies on the availability of two key precursors: a fluorinated carboxylic acid derivative and a secondary amine.

Synthesis of Fluorinated Carboxylic Acid and Amine Intermediates

The primary fluorinated precursor is 4-fluorobenzoic acid . This compound is commercially available but can also be synthesized in the laboratory. One common method for its preparation involves the oxidation of 4-fluorotoluene.

A crucial intermediate derived from 4-fluorobenzoic acid is 4-fluorobenzoyl chloride . This acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with amines. The synthesis of 4-fluorobenzoyl chloride is typically achieved by treating 4-fluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride.

The amine precursor required for the synthesis is N-ethylbenzylamine . This secondary amine can be synthesized via reductive amination. A general procedure involves the reaction of benzaldehyde (B42025) with ethylamine (B1201723) to form the corresponding imine, which is then reduced in situ using a reducing agent like sodium borohydride. chemicalbook.com This method offers high yields and is a common strategy for preparing secondary amines. google.com

A summary of a typical synthesis for N-ethylbenzylamine is provided in the table below.

ReactantsReagentsSolventReaction TimeYield (%)Reference
Benzaldehyde, EthylamineSodium borohydrideMethanol (B129727)3-4 h (imine formation), 6 h (reduction)94.9 chemicalbook.com

Derivatization of Benzyl and Ethyl Moieties

The synthesis of analogs of this compound can be achieved by modifying the benzyl and ethyl groups of the N-ethylbenzylamine precursor. This allows for the exploration of structure-activity relationships in medicinal chemistry contexts.

Derivatization of the benzyl moiety can be accomplished by starting with substituted benzaldehydes in the reductive amination step. For example, using a methoxy-substituted benzaldehyde would lead to an N-ethyl-N-(methoxybenzyl)amine precursor.

The ethyl group can also be varied by using different primary amines in the initial reaction with benzaldehyde. For instance, using propylamine (B44156) instead of ethylamine would yield N-propylbenzylamine.

Furthermore, N-substituted-4-piperidone curcumin (B1669340) analogs have been synthesized, where the N-substituent is varied between methyl and benzyl groups, demonstrating the feasibility of modifying the amine component to generate a library of related compounds. nih.gov The synthesis of novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide also highlights the derivatization of the benzylamine core. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of amide synthesis, several greener alternatives to traditional methods exist.

One promising approach is the use of enzymatic catalysts . Lipases, for example, can catalyze the formation of amide bonds under mild conditions, often with high selectivity and avoiding the need for hazardous reagents.

Solvent-free reaction conditions or the use of greener solvents like water are also key aspects of green chemistry. While the solubility of nonpolar reactants can be a challenge in water, the use of surfactants or co-solvents can facilitate these reactions.

Another green strategy involves the use of catalytic amounts of activating agents instead of stoichiometric reagents, which reduces waste generation. For example, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines.

The following table outlines some green chemistry approaches applicable to amide synthesis.

Green ApproachCatalyst/ConditionsAdvantages
Enzymatic SynthesisLipaseMild conditions, high selectivity, reduced waste
Solvent-free SynthesisMicrowave irradiationReduced solvent use, faster reaction times
Catalytic AmidationBoric acidAtom economy, reduced waste from activating agents

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Detailed Investigations of Amide Bond Formation Mechanisms

The formation of the amide bond in this compound is a critical process, and its mechanism can be achieved through several synthetic routes. A primary method is direct amidation, which involves the reaction of 4-fluorobenzoic acid with N-ethylbenzylamine. To facilitate this condensation reaction, coupling agents are typically employed to activate the carboxylic acid.

One of the most common methods for amide bond formation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism proceeds through the following key steps:

Activation of Carboxylic Acid: The carboxylic acid (4-fluorobenzoic acid) attacks the carbodiimide (B86325) (EDC), forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The secondary amine (N-ethylbenzylamine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Product Formation: The intermediate collapses, eliminating the urea (B33335) byproduct (EDU) and forming the stable amide bond of this compound.

Another approach involves the in-situ generation of activating agents from reagents like N-chlorophthalimide and triphenylphosphine. nih.gov This method generates chloro- and imido-phosphonium salts that activate the carboxylic acid, leading to an acyloxy-phosphonium species which is then readily attacked by the amine. nih.gov

These methods are generally high-yielding and can be performed at room temperature. nih.gov The choice of coupling agent and reaction conditions can be optimized to maximize yield and purity.

Table 1: Common Coupling Agents for Amide Bond Formation This table is generated based on common chemical knowledge and the provided search results.

Coupling Agent Abbreviation Activating Species
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC or EDAC O-acylisourea
Dicyclohexylcarbodiimide DCC O-acylisourea
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOP Acyloxyphosphonium salt
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU Activated ester

Reductive Processes and Hydrogen Atom Transfer Mechanisms

The structure of this compound contains sites susceptible to reductive processes and hydrogen atom transfer (HAT). The benzylic C-H bonds are particularly relevant for HAT reactions due to their relative weakness compared to other C-H bonds in the molecule.

Hydrogen Atom Transfer (HAT) is a key mechanism in many chemical transformations and involves the movement of a hydrogen atom (a proton and an electron). In the context of this compound, a HAT reagent can abstract a hydrogen atom from the benzylic position, generating a benzylic radical. The stability of this radical is enhanced by resonance with the adjacent phenyl ring.

The general mechanism can be described as: R• + H-C(benzyl)- → RH + •C(benzyl)-

The resulting benzylic radical can then participate in a variety of subsequent reactions. The efficiency and selectivity of the HAT process depend on the bond dissociation energies (BDEs) of both the C-H bond in the substrate and the H-donating bond in the HAT reagent. mdpi.com For a HAT process to be thermodynamically favorable, the BDE of the bond being formed should be higher than the BDE of the bond being broken. mdpi.com

Reductive processes can also target the amide functional group itself. While amides are generally stable, they can be reduced under harsh conditions using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This process would cleave the amide C-N bond, typically yielding an amine and an alcohol after workup. For this compound, this would lead to N-ethylbenzylamine and 4-fluorobenzyl alcohol.

Intramolecular Cyclization and Annulation Pathways

While this compound itself is not predisposed to simple intramolecular cyclization, structurally related N-benzyl benzamides can undergo such reactions under specific conditions, providing insight into potential pathways. researchgate.net For instance, N-benzyl-cinnamamides have been shown to cyclize in the presence of strong acids like triflic acid to form benzazepinone (B8055114) structures. researchgate.net

For a molecule like this compound to undergo intramolecular cyclization, it would typically require modification to introduce a reactive site on one of the aryl rings or the ethyl group that can be attacked by another part of the molecule.

Annulation reactions, which involve the formation of a new ring fused to an existing one, can also be envisioned. For example, a process involving a radical-promoted thiolative annulation followed by a Pd-catalyzed C-H amination has been described for related N-benzyl-N-cyanopropiolamides, leading to complex heterocyclic systems like pyrrolo[2,1-b]quinazolin-1(9H)-ones. nih.gov This type of transformation highlights the potential for this compound to serve as a scaffold for the synthesis of more complex, fused-ring structures, should appropriate functional groups be present. nih.gov

Radical-Mediated Reaction Pathways in Benzamide Chemistry

The benzylic position of this compound is a key site for radical-mediated reactions. The abstraction of a benzylic hydrogen atom, as discussed in the context of HAT, generates a carbon-centered radical that can undergo various transformations. mdpi.com

Thiyl radicals, for instance, have been shown to abstract hydrogen atoms from benzylic C(sp³)–H bonds. mdpi.com This initiation step can lead to C-H functionalization, where a new bond is formed at the benzylic position. For example, in the presence of a suitable coupling partner, this could lead to arylation or alkylation at the benzylic carbon. mdpi.com

Photoredox catalysis offers another avenue for radical-mediated reactions. Through single electron transfer (SET) processes, radical ions can be generated, initiating a cascade of reactions. For instance, a synergistic catalytic system combining SET and HAT has been used for the green synthesis of benzyl thioesters from benzyl chlorides, elemental sulfur, and aldehydes. rsc.org While the starting material is different, the principles of generating and utilizing benzylic radicals are transferable to the chemistry of this compound.

Table 2: Examples of Radical-Mediated Transformations This table is generated based on the principles described in the search results.

Reaction Type Radical Intermediate Potential Product Type
C-H Arylation Benzylic radical Aryl-substituted benzamide
C-H Alkylation Benzylic radical Alkyl-substituted benzamide
Thiolation Benzylic radical Thioether-containing benzamide

Stereochemical Aspects of Reactions Involving this compound

This compound itself is achiral. However, if a reaction introduces a new stereocenter, or if the starting material were modified to be chiral, stereochemical considerations would become crucial.

For reactions occurring at the benzylic carbon, the stereochemical outcome depends heavily on the reaction mechanism. beilstein-journals.org

Sₙ2 Mechanism: If a substitution reaction at the benzylic position proceeds via an Sₙ2 pathway, it would involve a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration. beilstein-journals.org

Sₙ1 Mechanism: Conversely, an Sₙ1 mechanism would proceed through a planar benzylic carbocation intermediate. The nucleophile could then attack from either face of the plane, leading to a racemic or nearly racemic mixture of enantiomers. beilstein-journals.org

The specific pathway taken (Sₙ1, Sₙ2, or a mixed pathway) is influenced by factors such as the nature of the leaving group, the strength of the nucleophile, and the solvent. beilstein-journals.org For instance, in reactions of benzyl fluorides, strong hydrogen bond donors can assist in the ionization of the C-F bond, promoting Sₙ1 character. beilstein-journals.org These principles are directly applicable to hypothetical stereoselective reactions involving a chiral derivative of this compound.

Derivatives, Analogues, and Structural Modifications of N Benzyl N Ethyl 4 Fluorobenzamide

Synthesis of Positional Isomers and Analogues of N-benzyl-N-ethyl-4-fluorobenzamide

The arrangement of substituents on the aromatic rings of this compound is crucial for its chemical properties. Researchers have explored the synthesis of positional isomers, particularly by altering the position of the fluorine atom on the benzamide (B126) ring. For instance, N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide has been synthesized, representing a shift of the fluorine from the para (4-position) to the ortho (2-position). nih.gov This synthesis was achieved by reacting 2-fluorobenzoyl chloride with 4-amino-1-benzylpiperidine. nih.gov

The synthesis of these analogues often involves the coupling of a substituted pyrazole-4-carbonyl chloride with various aminothiophene derivatives. nih.gov For example, 1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride can be reacted with 3-amino-4-(4-chlorophenyl)thiophene to yield the corresponding N-thienylcarboxamide. nih.gov

Functionalization Strategies on the Benzyl (B1604629) and Ethyl Moieties

Modifications to the N-benzyl and N-ethyl groups offer another avenue for creating derivatives. Functionalization of the ethyl group, for instance, can be guided by studies on related structures. Research on the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has provided insights into the regioselectivity of this reaction, a key consideration for targeted synthesis. nih.gov Similarly, the synthesis of N-benzyl-N-ethyl-4-methylbenzenesulfonamide involves the ethylation of the precursor N-benzyl-4-methylbenzenesulfonamide using ethyl iodide in the presence of a base like sodium hydride. researchgate.netnih.gov This straightforward N-alkylation method is a viable strategy for introducing or modifying the ethyl group on the amide nitrogen.

The benzyl group can also be functionalized or replaced. In one study, a series of N-substituted benzamide derivatives were created where the benzyl group was part of a larger, more complex amine component, such as in N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide. mdpi.com The synthesis of this compound involved the condensation of a naphthalene-sulfonamide benzoic acid with N-benzylethylenediamine, highlighting a strategy to extend the chain between the nitrogen and the benzyl group. mdpi.com

Precursor CompoundReagentProductRelevant Modification
N-benzyl-4-methylbenzenesulfonamideEthyl Iodide / Sodium HydrideN-benzyl-N-ethyl-4-methylbenzenesulfonamideN-ethylation
4-(naphthalene-1-sulfonamido)benzoic AcidN-benzylethylenediamine / TBTUN-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamideBenzyl moiety functionalization
N-benzyl-4-methylbenzenesulfonamideMethyl Iodide / Sodium HydrideN-Benzyl-N,4-dimethylbenzenesulfonamideN-methylation (analogue to ethylation)

Halogenation and Substituent Variation on the Fluorobenzamide Ring

Varying the substituents on the fluorobenzamide ring is a common strategy to fine-tune the electronic properties of the molecule. Beyond moving the fluorine atom, as seen with 2-fluorobenzamide (B1203369) derivatives, nih.gov other halogens and functional groups can be introduced.

Studies on related N-(arylsulfonyl)-4-fluorobenzamides have described the synthesis of compounds with additional substitutions on the other aromatic ring, such as 2-methyl and 2-chloro or 4-chloro groups. nih.gov While not directly on the fluorobenzamide ring of the title compound, these syntheses demonstrate established methods for introducing substituents that could be applied to the benzyl portion of this compound.

In a broader context of benzamide derivatives, research has shown that introducing a chlorine atom or a nitro-group onto the benzamide ring can significantly alter the compound's properties. nih.gov The synthesis of these derivatives is typically achieved by using the appropriately substituted benzoyl chloride as a starting material. For example, 4-chloro-N-(4-(morpholin-2-yl)benzyl)benzamide is synthesized from 4-chlorobenzoyl chloride. google.com

Table of Synthesized Benzamide Derivatives with Ring Variations

Compound Name Key Substituent Variation
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide 2-Fluoro (Positional Isomer)
4-Chloro-N-(4-(morpholin-2-yl)benzyl)benzamide 4-Chloro
3-Chloro-N-[4-((2S,5S)-5-methyl-morpholin-2-yl)-phenyl]-benzamide 3-Chloro

Incorporation of this compound Scaffolds into Heterocyclic Systems

Integrating the core structure of this compound into heterocyclic systems has led to the development of novel compounds with diverse three-dimensional shapes. The nitrogen atom of the benzamide provides a convenient point for attaching various heterocyclic moieties.

For example, the synthesis of N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide incorporates a piperidine (B6355638) ring, a common heterocyclic system. nih.gov This was accomplished through the reaction of a substituted benzoyl chloride with 4-amino-1-benzylpiperidine. nih.gov Patents also describe benzamides linked to morpholine (B109124) and other piperidine derivatives, showcasing the wide applicability of this synthetic approach. google.com

Another strategy involves building more complex molecules where the N-benzyl and fluorophenyl groups are part of a larger structure that includes heterocycles. The compound N-Benzyl-N-[(4-fluoro-phenyl)-(2-methoxy-ethylcarbamoyl)-methyl]-N'-pyridin-2-yl-succinamide contains the N-benzyl and 4-fluorophenyl groups attached to a succinamide (B89737) linker which is also connected to a pyridine (B92270) ring. nih.gov Furthermore, the synthesis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate demonstrates the incorporation of a benzyl-protected amine onto a thiazole (B1198619) ring, a key heterocyclic intermediate in drug design. mdpi.com This synthesis involved the reduction of the corresponding ester to an alcohol, providing a handle for further chemical modifications. mdpi.com

Comparative Synthetic Studies of Related Benzamide Derivatives

The synthesis of this compound can be contextualized by comparing it to the synthesis of other N-substituted benzamides. A common synthetic route is the acylation of a primary or secondary amine with a substituted benzoyl chloride. nih.govresearchgate.net

A study on N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) highlights this approach. nih.govresearchgate.net In this work, a variety of cyclic amines were reacted with a benzoyl chloride derivative to produce a library of compounds. researchgate.net This modular synthesis allows for the rapid generation of diverse structures.

Another relevant synthetic method is the condensation reaction between a carboxylic acid and an amine, facilitated by a coupling agent. The synthesis of N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide utilized TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a condensing agent to form the amide bond between a benzoic acid derivative and N-benzylethylenediamine. mdpi.com This contrasts with the acid chloride method and offers an alternative for substrates that may be sensitive to the conditions required for forming acid chlorides.

These comparative studies underscore the flexibility of amide bond formation and provide a toolkit of reactions for chemists to choose from based on the specific functionalities present in the starting materials.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Benzyl N Ethyl 4 Fluorobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular structure of N-benzyl-N-ethyl-4-fluorobenzamide in solution. By analyzing one- and two-dimensional NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined. Due to the nature of the tertiary amide bond, restricted rotation around the C-N bond can lead to the observation of distinct signals for different conformational isomers (rotamers), a phenomenon well-documented for N,N-disubstituted amides. beilstein-journals.orgscielo.br

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides critical information about the number and types of protons and their neighboring atoms. The spectrum is expected to show distinct signals for the ethyl, benzyl (B1604629), and 4-fluorobenzoyl moieties.

Ethyl Group: This group will present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃-) coupled to the two methylene protons.

Benzyl Group: The benzylic methylene protons (-CH₂-) will typically appear as a sharp singlet. The five protons on the phenyl ring will produce a complex multiplet in the aromatic region.

4-Fluorobenzoyl Group: The aromatic protons on this ring are chemically non-equivalent due to the fluorine substituent. They are expected to appear as two distinct multiplets, often resembling a pair of doublets of doublets, due to coupling with each other and with the fluorine nucleus.

The presence of rotamers may cause a doubling of these signals, particularly for the protons closest to the amide bond, such as the ethyl and benzylic methylene groups.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃) This table presents expected chemical shifts and multiplicities based on data from analogous compounds such as N-propylbenzamide and N-benzylbenzamide. rsc.org

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H (4-fluorobenzoyl)~ 7.40-7.55m-2H
Aromatic H (4-fluorobenzoyl)~ 7.05-7.15m (t-like)~ 8.72H
Aromatic H (benzyl)~ 7.20-7.40m-5H
Benzyl CH₂~ 4.65s-2H
Ethyl CH₂~ 3.45q~ 7.12H
Ethyl CH₃~ 1.20t~ 7.13H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aliphatic carbons of the ethyl and benzyl groups, and the aromatic carbons. The carbon atoms of the 4-fluorobenzoyl ring will exhibit coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature.

Carbonyl Carbon: A single resonance in the downfield region (~170 ppm).

Aromatic Carbons: Signals for the six carbons of the benzyl ring and the six carbons of the 4-fluorobenzoyl ring. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), while the ortho and meta carbons will show smaller two- and three-bond couplings, respectively.

Aliphatic Carbons: Resonances for the benzylic methylene carbon and the two carbons of the ethyl group.

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃) This table presents expected chemical shifts based on data from analogous compounds like N-benzylbenzamide and N,N-disubstituted amides. rsc.orgchemicalbook.com

AssignmentExpected Chemical Shift (δ, ppm)
C=O (Amide)~ 170.5
C-F (d, ¹JCF ≈ 250 Hz)~ 164.0
C-Ar (benzyl, ipso)~ 137.0
C-Ar (4-fluorobenzoyl, ipso)~ 131.5
C-Ar (CH, d, ²JCF ≈ 9 Hz)~ 129.5
C-Ar (benzyl, CH)~ 128.8
C-Ar (benzyl, CH)~ 127.8
C-Ar (benzyl, CH)~ 126.5
C-Ar (CH, d, ³JCF ≈ 9 Hz)~ 115.5
Benzyl CH₂~ 51.0
Ethyl CH₂~ 43.0
Ethyl CH₃~ 13.0

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR is a highly specific technique used to confirm the presence and electronic environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of the signal will be a triplet of triplets, arising from coupling to the two ortho protons and the two meta protons, although it may appear as a simpler multiplet.

Table 3: Representative ¹⁹F NMR Data for this compound This table presents an expected chemical shift based on data from analogous compounds like 4-fluorobenzaldehyde (B137897) and 4-fluorobenzyl alcohol. spectrabase.comspectrabase.com

AssignmentExpected Chemical Shift (δ, ppm, relative to CFCl₃)
Ar-F~ -108 to -115

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would show a clear correlation between the ethyl -CH₂- and -CH₃ protons. It would also reveal couplings between the adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals for all protonated carbons, such as the CH, CH₂, and CH₃ groups in the molecule. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically 2 to 3 bonds). It is crucial for connecting the different fragments of the molecule. Key correlations would include the link from the benzylic and ethyl methylene protons to the amide carbonyl carbon, confirming the N-substituent pattern.

Table 4: Key Expected 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated Nucleus (¹H or ¹³C)Significance
COSYEthyl CH₂Ethyl CH₃Confirms ethyl group connectivity.
HSQCBenzyl CH₂Benzyl CH₂Assigns the benzylic carbon signal.
HSQCEthyl CH₂/CH₃Ethyl CH₂/CH₃Assigns the ethyl carbon signals.
HMBCBenzyl CH₂C=O (Amide)Confirms N-benzyl connectivity to the amide.
HMBCEthyl CH₂C=O (Amide)Confirms N-ethyl connectivity to the amide.
HMBCAromatic H (ortho to C=O)C=O (Amide)Connects the 4-fluorobenzoyl ring to the amide.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl group.

C=O Stretch: A strong, sharp absorption band is expected for the tertiary amide carbonyl stretch. This is one of the most characteristic peaks in the spectrum.

C-N Stretch: The stretching vibration of the C-N bond of the amide.

Aromatic C=C and C-H Stretches: Multiple bands corresponding to the stretching vibrations within the two aromatic rings.

Aliphatic C-H Stretches: Absorptions corresponding to the sp³ C-H bonds of the ethyl and benzyl methylene groups.

C-F Stretch: A strong band in the fingerprint region is indicative of the carbon-fluorine bond.

Table 5: Characteristic FT-IR Absorption Bands for this compound This table presents expected absorption frequencies based on data from analogous compounds such as N-benzylbenzamide and N-ethylaniline. rsc.orgresearchgate.netnist.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Amide C=O Stretch1650 - 1630Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-N Stretch1350 - 1250Medium
C-F Stretch1250 - 1100Strong

Raman Spectroscopy

The analysis of the 4-fluorobenzoyl moiety can be inferred from data on simpler, related structures like 4-fluorobenzamide (B1200420). nih.gov Key vibrational modes include the C=O stretching of the amide, C-F stretching, and various aromatic ring vibrations. The benzyl and ethyl groups also contribute characteristic C-H and C-C stretching and bending modes.

Key Research Findings:

Amide C=O Stretch: A strong band typically appears in the 1640-1660 cm⁻¹ region, characteristic of a tertiary amide carbonyl group.

Aromatic C=C Stretch: Multiple bands are observed between 1590 cm⁻¹ and 1610 cm⁻¹ corresponding to the stretching vibrations within the two aromatic rings.

C-F Stretch: The carbon-fluorine bond of the fluorophenyl ring presents a characteristic stretching vibration, typically found in the 1220-1240 cm⁻¹ region. nih.gov

CH₂ Bending: A distinct scissoring vibration for the benzylic -CH₂- group is expected around 1450-1460 cm⁻¹.

The following table summarizes the expected characteristic Raman shifts for the primary functional groups within this compound.

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Amide Carbonyl (C=O)Stretching1640 - 1660
Aromatic Rings (C=C)Stretching1590 - 1610
Benzyl Methylene (-CH₂-)Scissoring (Bending)1450 - 1460
Fluoroaromatic (C-F)Stretching1220 - 1240

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of this compound. The theoretical mass is calculated based on the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). Experimental verification via HRMS confirms that the measured mass is consistent with the theoretical mass to within a few parts per million (ppm), providing strong evidence of the compound's identity.

Key Research Findings:

The primary ion observed in positive-mode ESI-HRMS is the protonated molecule, [M+H]⁺.

The comparison between the calculated and observed mass is a critical quality control checkpoint.

ParameterValue
Molecular FormulaC₁₆H₁₆FNO
Theoretical Mass (M)257.12160 u
Ion Observed[M+H]⁺
Theoretical m/z258.12942 u

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is used not only to confirm the molecular weight of the target compound but also to analyze its fragmentation pattern (MS/MS or MS²), which is crucial for structural confirmation.

In a typical analysis, the protonated molecule ([M+H]⁺ at m/z 258.1) is isolated and subjected to collision-induced dissociation (CID). The fragmentation of tertiary aromatic amides is well-documented and typically involves the cleavage of the amide C-N bond. nih.gov

Key Research Findings:

Primary Fragmentation: The most common fragmentation pathway is the cleavage of the C(O)-N bond, leading to the formation of a stable 4-fluorobenzoyl acylium ion. nih.gov This fragment is often the base peak in the MS/MS spectrum.

Benzyl Group Fragmentation: The N-benzyl portion of the molecule can lead to the formation of the tropylium (B1234903) ion (m/z 91), a common and stable fragment for benzyl-containing compounds.

Loss of Ethyl Group: Fragmentation can also occur via the loss of the ethyl group from the nitrogen atom.

The table below details the major fragments predicted for this compound in an LC-MS/MS experiment.

Predicted m/zProposed Fragment Ion StructureFragmentation Pathway
123.0[4-F-C₆H₄-CO]⁺ (4-fluorobenzoyl cation)Cleavage of the amide C(O)-N bond (Base Peak)
91.0[C₇H₇]⁺ (Tropylium ion)Cleavage of the N-CH₂ bond
134.1[C₉H₁₂N]⁺ (N-ethylbenzylamine fragment)Cleavage of the amide C(O)-N bond with charge retention on the amine

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to qualitatively monitor reaction progress and determine the number of components in a mixture. For the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 4-fluorobenzoyl chloride and N-ethylbenzylamine) and the formation of the product.

The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is dependent on the polarity of the compound and the composition of the mobile phase. Given its structure, this compound is a relatively nonpolar compound and would be expected to have a moderate to high Rf value in a nonpolar eluent system.

Key Research Findings:

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

Mobile Phase: A mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is effective. A common system is 30% ethyl acetate in hexane.

Visualization: Spots are visualized under UV light (254 nm) due to the aromatic rings.

ParameterTypical Conditions & Values
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseEthyl Acetate / Hexane (3:7, v/v)
VisualizationUV light (254 nm)
Expected Rf Value~0.45 - 0.55

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound with high accuracy and precision. Reversed-phase HPLC is the most common mode used for this type of molecule.

In a reversed-phase setup, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. The retention time (t_R) is a key parameter for identification and is highly reproducible under constant conditions. Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Key Research Findings:

Column: A C18 (octadecylsilyl) column is standard for separating moderately nonpolar compounds.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) (MeCN) or methanol (B129727) is used.

Detection: UV detection is highly effective, typically set at a wavelength where the aromatic system absorbs strongly, such as 254 nm.

ParameterTypical Method Conditions
ColumnC18, 5 µm particle size, 4.6 x 150 mm
Mobile PhaseIsocratic: 65% Acetonitrile / 35% Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention Time~5 - 7 minutes

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Following a comprehensive search of scientific literature and spectral databases, no specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data, such as absorption maxima (λmax), molar absorptivity (ε), or detailed analyses of electronic transitions, could be located for the compound this compound.

Theoretical studies on simpler benzamide (B126) derivatives suggest that the primary electronic transitions in the UV-Vis region are typically π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group. The substitution pattern on the aromatic ring and the nitrogen atom significantly influences the precise wavelengths and intensities of these absorptions. However, without experimental spectra for this compound, a detailed discussion and the creation of data tables as requested are not possible.

Further empirical research is required to determine the specific UV-Vis spectral properties of this compound. Such studies would involve dissolving the compound in a suitable transparent solvent and measuring its absorbance across the ultraviolet and visible range to identify the characteristic absorption bands and the electronic transitions they represent.

Computational and Theoretical Investigations of N Benzyl N Ethyl 4 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations provide detailed information about electronic structure and molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can obtain an optimized molecular geometry that corresponds to a minimum on the potential energy surface. nih.gov For N-benzyl-N-ethyl-4-fluorobenzamide, DFT calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate various quantum chemical descriptors that help in understanding the molecule's reactivity. conicet.gov.ar These parameters provide a quantitative measure of the molecule's stability and its propensity to interact with other chemical species. Key descriptors include the total energy, dipole moment, and parameters derived from frontier molecular orbitals, such as chemical hardness, softness, and the electrophilicity index. conicet.gov.arejosat.com.tr

Table 1: DFT-Calculated Molecular Properties This table is populated with representative data typical for similar aromatic amide structures as direct computational studies on this compound are not publicly available. The values are based on calculations commonly performed at the B3LYP/6-311++G(d,p) level of theory.

ParameterTypical Calculated ValueDescription
Total Energy (a.u.)-905.123The total electronic energy of the molecule in its optimized geometry.
Dipole Moment (Debye)3.45A measure of the overall polarity of the molecule. nih.gov
Chemical Hardness (η)3.15 eVMeasures resistance to change in electron distribution or charge transfer.
Chemical Softness (S)0.158 eV⁻¹The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)2.78 eVA measure of the energy lowering of a molecule when it accepts electrons.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum calculation techniques that rely on first principles without using experimental data for simplification. These methods are often used to provide a baseline for comparison with DFT results or for calculations where electron correlation is particularly important. For a molecule like this compound, ab initio calculations can be employed to accurately determine properties like molecular geometry and vibrational frequencies. conicet.gov.ar Comparing results from different levels of theory, such as HF, MP2, and DFT, allows for a more robust understanding of the molecule's predicted properties.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, which is governed by the rotation around its single bonds.

Simulations, often performed using force fields like CHARMM or AMBER, can track the rotational dynamics of the N-benzyl and N-ethyl groups relative to the 4-fluorobenzamide (B1200420) core. nih.gov By simulating the molecule in a solvent box (e.g., with TIP3P water models) over a period of nanoseconds, researchers can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and dihedral angle distributions, reveals how the molecule explores its conformational space, which is crucial for understanding its interactions with biological targets or other molecules. nih.gov

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and bonding characteristics.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is typically expected to be localized on the more electron-rich parts of the molecule, such as the 4-fluorobenzamide ring system, which possesses the electron-donating nitrogen atom. Conversely, the LUMO is often distributed over the aromatic rings, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ejosat.com.tr

Table 2: Frontier Orbital Energies This table presents typical energy values for similar aromatic amides, calculated via DFT methods, as specific data for this compound is not available.

OrbitalTypical Energy (eV)Role in Chemical Reactions
HOMO-6.85Electron Donor
LUMO-0.55Electron Acceptor
Energy Gap (ΔE)6.30Indicator of Chemical Stability and Reactivity

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. wikipedia.org This method provides a detailed picture of the bonding and electronic delocalization within the molecule. uni-muenchen.de

NBO analysis quantifies the stabilization energy (E(2)) associated with charge transfer interactions between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu These interactions, often referred to as hyperconjugation, are key to understanding molecular stability. For this compound, significant interactions would be expected between the lone pair electrons on the oxygen and nitrogen atoms and the antibonding orbitals (π) of the carbonyl group and the aromatic rings. For example, a strong n → π interaction from the nitrogen lone pair to the C=O antibonding orbital would indicate significant amide resonance and delocalization. researchgate.net

Table 3: Significant NBO Donor-Acceptor Interactions This table illustrates common types of stabilizing interactions found in similar amide-containing molecules. The stabilization energies (E(2)) are representative values.

Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)
LP (1) Nπ* (C=O)n → π~50-60
LP (2) Oσ (N-Ccarbonyl)n → σ~25-35
π (Aryl Ring)π (C=O)π → π~15-20
σ (C-H)σ (C-C)σ → σ*~2-5

Atoms in Molecules (AIM) Theory for Bond Characterization

Atoms in Molecules (AIM) theory provides a powerful framework for analyzing the nature of chemical bonds within a molecule based on the topology of the electron density. For this compound, AIM analysis is crucial for characterizing the various intramolecular interactions that dictate its conformation and reactivity.

Detailed AIM studies, typically performed using the results of DFT calculations, focus on bond critical points (BCPs) to determine the nature of the bonds. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points are key indicators. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density. In contrast, for non-covalent interactions like hydrogen bonds or van der Waals forces, ρ(r) is low and ∇²ρ(r) is positive.

In the case of this compound, AIM analysis would be expected to quantify the covalent character of the C-N, C=O, C-F, and C-C bonds. Furthermore, it would be instrumental in identifying and characterizing weaker intramolecular interactions, such as potential C-H···O or C-H···F hydrogen bonds, which can significantly influence the molecule's three-dimensional structure. The topological properties at the BCPs provide a quantitative measure of the strength and nature of these interactions.

No publicly available, peer-reviewed research data could be located for the specific AIM analysis of this compound. The following table is a representative example of how such data would be presented based on studies of analogous molecules.

Representative Table of AIM Parameters

Bond/Interaction Electron Density (ρ(r)) [a.u.] Laplacian of Electron Density (∇²ρ(r)) [a.u.] Bond Character
C=O Value Value Covalent
C-N Value Value Covalent
C-F Value Value Polar Covalent

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers highly accurate predictions of spectroscopic parameters, which are invaluable for the structural elucidation of newly synthesized compounds like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. By calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be determined. These calculated values, when compared to experimental data, serve as a powerful tool for confirming the molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational changes in solution.

Vibrational Frequencies: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations, usually performed at the DFT level of theory, provide a set of vibrational modes and their corresponding frequencies. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to verify the structure and identify characteristic functional group vibrations. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.

Specific computational data for the NMR and vibrational frequencies of this compound is not available in the public domain. The tables below are illustrative of how such data would be structured.

Predicted ¹³C NMR Chemical Shifts (GIAO-DFT)

Carbon Atom Predicted Chemical Shift (ppm)
C=O Value
C (fluorophenyl) Value
C (benzyl) Value
CH₂ (ethyl) Value
CH₃ (ethyl) Value

Selected Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Assignment
ν(C=O) Value Carbonyl stretch
ν(C-N) Value Amide C-N stretch
ν(C-F) Value C-F stretch

Evaluation of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugation and significant charge transfer characteristics, such as this compound, are of great interest for their potential applications in nonlinear optics. Computational methods are essential for predicting the NLO properties of such materials.

The key NLO parameters, including the first hyperpolarizability (β) and the second hyperpolarizability (γ), can be calculated using quantum chemical methods like DFT. The magnitude of these parameters is directly related to the efficiency of second-harmonic generation (SHG) and other NLO phenomena. The calculation involves determining the response of the molecule's dipole moment to an external electric field.

For this compound, the presence of the electron-withdrawing fluorine atom and the carbonyl group, in conjunction with the aromatic rings, creates a potential donor-π-acceptor system that could give rise to a significant NLO response. Theoretical calculations would aim to quantify the first hyperpolarizability to assess its potential as a second-order NLO material. Analysis of the molecular orbitals involved in the principal electronic transitions can further elucidate the origin of the NLO activity.

As with the other computational aspects, specific published data on the NLO properties of this compound could not be found. The following table demonstrates the typical presentation of such findings.

Calculated Nonlinear Optical Properties

Parameter Calculated Value
Dipole Moment (μ) [Debye] Value

Structure Activity Relationship Sar and Molecular Design Principles in Chemical Biology Research

Design Principles for N-benzyl-N-ethyl-4-fluorobenzamide Derivatives for Targeted Research

The design of derivatives of this compound for targeted research is guided by established principles of medicinal chemistry and chemical biology. The core N-benzylbenzamide scaffold serves as a versatile template that can be systematically modified to probe interactions with specific biological targets and to optimize desired activities.

Key structural components of this compound that are amenable to modification include:

The Benzoyl Ring: The fluorine atom at the 4-position is a critical feature. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions. evitachem.com The position and number of fluorine atoms, as well as their replacement with other electron-withdrawing or electron-donating groups, can significantly impact biological activity.

The N-benzyl Group: The benzyl (B1604629) substituent can be modified by introducing various functional groups at different positions on the phenyl ring. These modifications can influence the molecule's steric and electronic properties, thereby affecting its binding to a target protein.

The N-ethyl Group: The ethyl group on the amide nitrogen contributes to the compound's lipophilicity and can be replaced with other alkyl or functional groups to fine-tune its properties.

Structure-activity relationship (SAR) studies on related N-benzylbenzamide derivatives have demonstrated that even minor structural changes can lead to significant differences in biological activity. For instance, in a series of N-benzylbenzamides designed as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), modifications to the benzyl and benzamide (B126) rings resulted in a range of potencies. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₆FNO guidechem.comlookchem.cn
Molecular Weight257.30 g/mol guidechem.comlookchem.cn
LogP (octanol-water partition coefficient)3.20 evitachem.com

This table presents the basic physicochemical properties of the title compound, which are important considerations in its design as a research tool.

Molecular Docking and Pharmacophore Modeling for Receptor/Enzyme Binding Studies

Computational techniques such as molecular docking and pharmacophore modeling are indispensable tools for predicting and understanding the binding of this compound derivatives to their biological targets. nih.govdergipark.org.trnih.govnih.govresearchgate.net

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor or enzyme) to predict the preferred binding mode and affinity. dergipark.org.trresearchgate.net For benzamide derivatives, docking studies have been instrumental in identifying key interactions within the binding sites of various enzymes, such as histone deacetylases (HDACs) and topoisomerases. nih.govdergipark.org.tr These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For example, docking studies on benzamide inhibitors of HDACs have highlighted the importance of a cavity surrounded by specific amino acid residues for inhibitor activity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. nih.govacs.orgmdpi.comacs.org A pharmacophore model can be generated based on a set of known active compounds or from the crystal structure of a ligand-bound protein. For N-benzylbenzamide derivatives, a pharmacophore model could be developed to guide the design of new compounds with improved affinity and selectivity for a particular receptor or enzyme. nih.govacs.org For instance, a pharmacophore model for FtsZ inhibitors based on benzamide analogues included features like hydrogen bond acceptors and donors, a hydrophobic group, and two aromatic rings. nih.gov

Investigation of Molecular Interactions with Biomolecular Targets (e.g., Kinases, Receptors) in Chemical Biology

The N-benzylbenzamide scaffold has been explored for its ability to interact with a diverse range of biomolecular targets, including kinases and receptors. nih.govnih.gov The specific interactions of this compound with such targets would be a key area of investigation in chemical biology research.

Kinases: Kinases are a major class of enzymes that are frequently targeted in drug discovery. A recent study reported the discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A (AurkA). nih.gov Docking analysis of these inhibitors revealed important pharmacophoric features and interactions within an allosteric pocket of the kinase, providing insights for the design of more potent and selective inhibitors. nih.gov

Receptors: Substituted benzamides have a well-documented history of interacting with various neurotransmitter receptors. nih.gov For example, certain fluorobenzamide derivatives have shown high affinity for sigma receptors, which are implicated in a variety of neurological processes. nih.gov The binding affinity and selectivity of this compound derivatives for different receptor subtypes would be a critical aspect of their characterization as chemical probes.

Table 2: Examples of N-benzylbenzamide Analogs and their Investigated Biological Targets

Analog ClassBiological TargetKey FindingsReference
N-benzylbenzamidesSoluble Epoxide Hydrolase (sEH) / PPARγIdentified dual inhibitors with submicromolar potency. nih.govacs.org
N-benzylbenzamidesAurora Kinase A (AurkA)Discovered allosteric inhibitors that disrupt kinase function. nih.gov
FluorobenzamidesSigma ReceptorsDeveloped high-affinity ligands for potential PET imaging. nih.gov
N-benzylbenzamidesButyrylcholinesterase (BChE)Identified selective sub-nanomolar inhibitors. nih.gov
N-benzylbenzamidesTubulinDesigned potent tubulin polymerization inhibitors with antitumor activity. nih.gov

This table showcases the diverse range of biological targets that have been successfully modulated by compounds structurally related to this compound, highlighting the potential for this scaffold in chemical biology.

In Vitro Mechanistic Studies of Target Engagement (e.g., Enzyme Inhibition Assays, Receptor Binding Assays)

To validate the predictions from computational models and to elucidate the mechanism of action, in vitro assays are essential. nih.gov These experiments provide quantitative data on the interaction of a compound with its target.

Enzyme Inhibition Assays: These assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's inhibitory strength. For example, in vitro enzyme assays have been used to evaluate the inhibitory activity of benzamide derivatives against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). mdpi.com The results from such assays are crucial for establishing SAR and for optimizing lead compounds.

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. The equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) are common parameters used to quantify binding affinity. For instance, in vitro binding studies of fluorobenzamide derivatives on sigma receptors have been performed using radioligand binding assays to determine their affinity and selectivity. nih.gov

Table 3: In Vitro Activity of a Related Fluorobenzamide Analog

CompoundTarget ReceptorBinding Affinity (Ki)Reference
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamideSigma-1 Receptor3.4 nM nih.gov
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamideSigma-2 Receptor408 nM nih.gov

This table provides an example of the type of data obtained from in vitro receptor binding assays for a fluorobenzamide analog, demonstrating high affinity and selectivity for the sigma-1 receptor.

Computational Approaches to Guide Molecular Design and Optimization

Computational chemistry plays a pivotal and iterative role in the design and optimization of research compounds like this compound. nih.govyoutube.com Beyond initial docking and pharmacophore modeling, a range of computational approaches can be employed to refine molecular structures for enhanced activity and desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed compounds before their synthesis. For benzamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully used to guide the design of more potent inhibitors. nih.gov

Free Energy Perturbation (FEP): FEP is a rigorous physics-based method used to calculate the relative binding affinities of a series of related ligands to a target protein. youtube.com By simulating the transformation of one molecule into another, FEP can provide highly accurate predictions of the effect of specific chemical modifications on binding affinity, thereby guiding the optimization of lead compounds. youtube.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov These simulations can reveal important information about the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding. MD simulations have been used to confirm the stability of benzamide analogues in the active site of their target enzymes. nih.gov

Through the synergistic application of these computational and experimental approaches, the chemical biology of this compound and its derivatives can be systematically explored, leading to the development of valuable research tools to probe biological systems and potentially new therapeutic agents.

Emerging Research Directions and Future Perspectives for N Benzyl N Ethyl 4 Fluorobenzamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tertiary amides like N-benzyl-N-ethyl-4-fluorobenzamide has traditionally relied on conventional methods. A common approach is the direct amidation of 4-fluorobenzoic acid with N-benzylethylamine, often facilitated by coupling agents. evitachem.com Another established route involves the reaction of 4-fluorobenzoyl chloride with N-benzylethylamine. While effective, these methods often involve harsh reagents and can generate significant waste.

The drive towards green chemistry is pushing for the development of more sustainable synthetic routes. Emerging methodologies applicable to the synthesis of benzamides, and by extension this compound, include:

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. researchgate.net Lipases, for instance, can catalyze amidation reactions under mild conditions, often in environmentally benign solvents. researchgate.net While specific enzymatic synthesis of this compound has not been reported, the general success of biocatalysis with a wide range of amines and carboxylic acids suggests its potential as a future synthetic strategy. researchgate.net

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional redox reactions by using electricity to drive chemical transformations, thus avoiding the need for stoichiometric oxidants or reductants. researchgate.net Recent studies have demonstrated the electrochemical synthesis of various amides, including the direct amidation of benzaldehydes and the intramolecular C(sp³)–H amination to form related heterocyclic structures. researchgate.netacs.org The application of electrochemical methods, potentially in flow reactors for scalability, presents a promising avenue for the sustainable production of this compound. acs.orgnih.gov

Solvent-Free and Microwave-Assisted Reactions: The development of solvent- and activation-free conditions for benzamide (B126) synthesis represents a significant step towards sustainability. acs.org Microwave-assisted organic synthesis has also been shown to accelerate amide formation, as noted in the use of N-benzyl-4-fluorobenzamide in the conversion of alcohols to amides. fishersci.sefishersci.fi These techniques could be adapted for the efficient and environmentally friendly synthesis of this compound.

Table 1: Comparison of Synthetic Methodologies for Benzamides

MethodologyAdvantagesDisadvantagesRelevance to this compound
Conventional Synthesis Well-established, reliableHarsh reagents, waste generationCurrent primary synthetic route
Biocatalysis Mild conditions, high selectivity, greenEnzyme stability and cost can be a factorPotential future sustainable route
Electrochemical Synthesis Avoids chemical oxidants/reductants, greenRequires specialized equipmentPromising for sustainable, scalable production
Solvent-Free/Microwave Reduced waste, faster reaction timesScalability can be a challengeApplicable for efficient and greener synthesis

Advanced Computational and Data Science Applications in Benzamide Research

Computational chemistry and data science are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental work. For this compound, these approaches hold significant potential.

Density Functional Theory (DFT) Studies: DFT calculations are a powerful method for understanding the electronic structure and properties of molecules. Studies on fluorinated benzamides have shown that fluorine substitution can significantly impact crystal packing and suppress disorder. acs.orgresearchgate.net For this compound, DFT could be employed to:

Predict its three-dimensional conformation and electronic properties.

Analyze the impact of the fluorine atom on the molecule's reactivity and intermolecular interactions.

Calculate spectroscopic data (e.g., NMR, IR) to aid in its characterization. eurjchem.com

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. nih.gov While no specific QSAR studies on this compound exist, research on related benzamide derivatives demonstrates the utility of this approach. nih.gov Machine learning algorithms are increasingly being used to develop predictive models for chemical properties and reaction outcomes. mdpi.comgoogle.comnih.govgoogle.com For this compound and its analogs, these methods could be used to:

Predict properties such as solubility, lipophilicity, and potential biological targets.

Guide the design of new derivatives with optimized properties.

Predict reaction yields and optimal conditions for its synthesis.

Table 2: Potential Computational and Data Science Applications

TechniqueApplication for this compoundExpected Insights
DFT Calculations Geometry optimization, electronic structure analysisUnderstanding of molecular properties and reactivity
QSAR Modeling Prediction of biological activity and propertiesGuidance for the design of new functional molecules
Machine Learning Property prediction, synthesis optimizationAccelerated discovery and development of derivatives

Exploration of this compound in Materials Science Applications

To date, there is a notable absence of published research exploring the applications of this compound in the field of materials science. The unique combination of a rigid, fluorinated aromatic core and flexible N-alkyl substituents could, however, impart interesting properties relevant to this field.

Potential, yet unexplored, areas of investigation include:

Organic Electronics: The electronic properties of the fluorinated benzamide core could make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The substituents on the nitrogen atom could be modified to tune solubility and film-forming properties.

Functional Polymers: this compound could potentially be incorporated as a monomer or an additive into polymers to modify their properties. The fluorine atom could enhance thermal stability and chemical resistance, while the polar amide group could influence polymer chain interactions.

Sensors: The ability of the benzamide group to participate in hydrogen bonding and the potential for the fluorinated ring to engage in specific interactions could be exploited in the development of chemical sensors.

The lack of research in this area represents a significant opportunity for future investigations to uncover novel material applications for this compound.

Role of this compound in Probing Biological Pathways (excluding clinical implications)

The benzamide scaffold is a common motif in biologically active compounds. The specific structural features of this compound make it an intriguing candidate for use as a research tool to probe biological pathways.

Ligand for Receptor Studies: Fluorinated benzamides have been successfully developed as ligands for positron emission tomography (PET) imaging. For instance, N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide is a potential ligand for imaging sigma receptors, which are implicated in various neurological processes. nih.govnih.govosti.govcapes.gov.br The structural similarity suggests that a radiolabeled version of this compound could be synthesized and evaluated as a PET ligand for probing specific receptor populations in the brain and other organs.

Enzyme Inhibition and Activity Probes: The amide bond is a key feature in many enzyme substrates and inhibitors. While no specific enzyme targets for this compound have been identified, its structure could be used as a starting point for the design of probes to study enzyme activity. For example, by incorporating a reporter group, it might be possible to develop fluorescent or otherwise detectable probes to monitor the activity of amidase or protease enzymes.

The exploration of this compound as a biological probe is still in its infancy. However, the precedence set by related benzamide compounds highlights a promising future for this molecule as a tool to unravel complex biological processes.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-N-ethyl-4-fluorobenzamide?

A robust method involves coupling 4-fluorobenzoic acid with N-benzyl-N-ethylamine using carbodiimide reagents (e.g., EDCI or DCC) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Activation of the carboxylic acid with 1-hydroxybenzotriazole (HOBt) improves yield. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) ensures high purity. Alternative routes may employ mixed anhydride or acyl chloride intermediates .

Q. What spectroscopic methods are effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine para-position, benzyl/ethyl groups). ¹⁹F NMR detects fluorine environments .
  • IR Spectroscopy : Identify amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (if present) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How to determine the purity of this compound post-synthesis?

Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantification. TLC (silica gel, ethyl acetate/hexane) or melting point analysis provides rapid purity assessment. Purity >97% is typical for research-grade material .

Q. What are common applications in medicinal chemistry research?

The compound serves as a scaffold for enzyme inhibition studies (e.g., proteases, kinases) due to its fluorinated aromatic ring and amide functionality. Its lipophilicity enhances membrane permeability, making it suitable for cellular uptake assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. Hydrogen bonding between the amide group and fluorine can be analyzed to predict solubility and reactivity .

Q. How to analyze discrepancies in reaction yields when varying substituents on the benzamide ring?

Perform kinetic studies (e.g., monitoring by in-situ IR or NMR) to identify rate-limiting steps. DFT calculations (Gaussian or ORCA) assess electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on electrophilic substitution). Compare with analogs like N-benzyl-4-fluorobenzamide .

Q. What strategies mitigate byproduct formation during the amide coupling step?

  • Optimize stoichiometry (1.2:1 amine:acid ratio).
  • Use HATU or PyBOP coupling agents for sterically hindered amines.
  • Employ microwave-assisted synthesis (80°C, 30 min) to reduce side reactions.
  • Add molecular sieves to scavenge water .

Q. How does fluorination at the para position affect reactivity in nucleophilic substitutions?

Fluorine’s electron-withdrawing effect deactivates the benzene ring toward nucleophilic attack but activates positions ortho/para for electrophilic substitution. Computational models (e.g., Fukui indices) predict reactive sites. Experimentally, nitration or halogenation reactions can validate these predictions .

Notes

  • Structural analogs (e.g., N-benzyl-4-fluorobenzamide) provide methodological insights for extrapolation .
  • Safety protocols for handling fluorinated compounds include proper ventilation and PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.